1-(3,4-Dichlorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone
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Overview
Description
1-(3,4-Dichlorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone is an organic compound characterized by the presence of dichlorophenyl and methylphenylsulfonyl groups attached to a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dichlorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dichlorobenzene and 4-methylbenzenesulfonyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as sodium hydroxide or potassium carbonate is used to deprotonate the sulfonyl chloride, facilitating the nucleophilic attack on the dichlorobenzene.
Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to enhance the reaction rate and yield.
Solvents: Common solvents include dichloromethane or toluene, which provide a suitable medium for the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems ensures consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dichlorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.
Substitution: Halogenation reactions can introduce additional halogen atoms into the aromatic rings, while nucleophilic substitution can replace the sulfonyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
1-(3,4-Dichlorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, affecting various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- 1-(3,4-Dichlorophenyl)-2-[(4-methylphenyl)sulfonyl]-1-ethanone
- 1-(3,4-Dichlorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-butanone
Comparison: 1-(3,4-Dichlorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone is unique due to its specific structural arrangement, which influences its reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for distinct applications.
Biological Activity
1-(3,4-Dichlorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone, with the chemical formula C16H14Cl2O3S and CAS number 868256-43-3, is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a dichlorophenyl group and a sulfonamide moiety attached to a propanone backbone. Its structure is critical for its biological activity, as the presence of electron-withdrawing groups such as chlorine can enhance its reactivity and interaction with biological targets.
Antitumor Activity
Recent studies have indicated that compounds similar in structure to this compound exhibit significant antitumor properties. For instance, derivatives containing thiazole rings have shown promising results in inhibiting cancer cell proliferation. The presence of halogen substituents, particularly chlorines, has been associated with increased cytotoxicity against various cancer cell lines (IC50 values in the low micromolar range) .
The proposed mechanisms of action for compounds like this compound include:
- Inhibition of cell proliferation : The compound may interfere with cellular signaling pathways that regulate cell growth and division.
- Induction of apoptosis : Similar compounds have been shown to trigger programmed cell death in cancer cells through mitochondrial pathways.
- Modulation of enzyme activity : Compounds with sulfonamide groups are known to inhibit certain enzymes involved in tumor metabolism .
Case Studies
- In vitro Studies : A study investigated the cytotoxic effects of various sulfonamide derivatives on human cancer cell lines. Results indicated that compounds with similar structures to this compound exhibited significant antiproliferative effects, with IC50 values ranging from 5 to 15 µM across different cell lines .
- Animal Models : In vivo studies using mouse models demonstrated that administration of related compounds resulted in reduced tumor growth and improved survival rates compared to control groups. The mechanism was attributed to enhanced apoptosis and reduced angiogenesis in tumors .
Data Table: Biological Activity Summary
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(4-methylphenyl)sulfonylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2O3S/c1-11-2-5-13(6-3-11)22(20,21)9-8-16(19)12-4-7-14(17)15(18)10-12/h2-7,10H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNJFXSBGXPKBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)C2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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